2-(3-Bromo-5-chlorophenyl)acetonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(3-Bromo-5-chlorophenyl)acetonitrile” consists of a nitrile group (-CN) attached to a phenyl ring, which is further substituted with bromo and chloro groups .Physical and Chemical Properties Analysis
This compound has a molecular weight of 230.49 g/mol . It is a white to yellowish crystal. The solubility of this compound in water and ethanol is low . It is highly reactive and can easily undergo various chemical reactions.Scientific Research Applications
Crystallographic and Structural Studies
2-(3-Bromo-5-chlorophenyl)acetonitrile and its derivatives have been the subject of various crystallographic and structural studies. For instance, research has focused on examining the structural properties of related compounds. In one study, the hydrolysis of a similar compound in air led to the formation of an adduct with acetonitrile, revealing insights into molecular interactions and bond lengths (Leban, Marechal, & Robert, 1997). Another study involved the synthesis and analysis of dihydrofuran carbonitrile derivatives, which showed coordinated compliance with chloro-methyl and bromo-methyl exchange rules (Rajni Swamy et al., 2020).
Photolysis and Photochemical Studies
The compound has also been utilized in photolysis and photochemical studies. For example, the photolysis of 1-bromo-2,2-bis(p-methoxyphenyl)ethene in an acetonitrile solution led to the formation of various photoproducts, providing insights into the decomposition processes under UV irradiation (Johnen, Schnabel, Kobayashi, & Fouassier, 1992).
Safety and Hazards
Properties
IUPAC Name |
2-(3-bromo-5-chlorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLUEMZAOJCLTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697063 | |
Record name | (3-Bromo-5-chlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1056454-88-6 | |
Record name | (3-Bromo-5-chlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-bromo-5-chlorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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